2-(1,1-Difluoroethyl)-1,3-thiazole

Metabolic Stability Fluorine Chemistry Drug Design

Metabolic instability of lead candidates can stall development. 2-(1,1-Difluoroethyl)-1,3-thiazole directly addresses this bottleneck with a 1,1-difluoroethyl motif that enhances oxidative stability and lipophilicity for improved ADME profiles. - Acts as a bioisostere for labile ethyl groups, significantly increasing metabolic half-life. - Enables regioselective 5-position lithiation for efficient library synthesis. - Supports agrochemical fungicide development targeting CYP51. Bulk quantities available with batch-specific purity documentation.

Molecular Formula C5H5F2NS
Molecular Weight 149.16
CAS No. 2580236-05-9
Cat. No. B2767652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Difluoroethyl)-1,3-thiazole
CAS2580236-05-9
Molecular FormulaC5H5F2NS
Molecular Weight149.16
Structural Identifiers
SMILESCC(C1=NC=CS1)(F)F
InChIInChI=1S/C5H5F2NS/c1-5(6,7)4-8-2-3-9-4/h2-3H,1H3
InChIKeyBBMKARNXFYGTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,1-Difluoroethyl)-1,3-thiazole Procurement Guide


2-(1,1-Difluoroethyl)-1,3-thiazole (CAS 2580236-05-9) is a fluorinated heterocyclic compound consisting of a 1,3-thiazole core with a 1,1-difluoroethyl substituent at the 2-position . Its molecular formula is C5H5F2NS and its molecular weight is 149.16 g/mol . While specific quantitative bioactivity data for this exact compound is scarce in the public domain, its structure is central to a class of building blocks widely employed in medicinal chemistry and agrochemical research. The presence of the 1,1-difluoroethyl group is known to impart enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a valuable motif in drug and pesticide design [1].

Fluorinated heterocyclic building block for medicinal chemistry and agrochemical research
1,1-Difluoroethyl motif reported to enhance metabolic stability and modulate lipophilicity
May support lead optimization requiring blocked oxidative metabolism

2-(1,1-Difluoroethyl)-1,3-thiazole Substitution Risks


Substituting 2-(1,1-difluoroethyl)-1,3-thiazole with other thiazoles, such as those bearing a simple methyl, trifluoromethyl, or non-fluorinated alkyl group, can profoundly alter the biological and physicochemical profile of a candidate molecule. The unique electronic properties of the 1,1-difluoroethyl moiety—specifically its strong inductive effect and hydrogen bond donor capacity from the C-H bond—lead to distinct interactions with biological targets that are not replicated by other alkyl or fluoroalkyl groups [1]. Furthermore, the metabolic liability of the benzylic-like C-H bonds in non-fluorinated analogs contrasts sharply with the oxidative stability conferred by fluorine substitution, a key factor in achieving adequate in vivo half-life [1]. These differences mean that a molecule optimized with 2-(1,1-difluoroethyl)-1,3-thiazole cannot be expected to retain its target potency, selectivity, or pharmacokinetic profile if the building block is swapped for a close analog.

Electronic Effects May Differ
Replacing 1,1-difluoroethyl with methyl or trifluoromethyl can significantly alter inductive effects and H-bond donor capacity, shifting target interactions.
Metabolic Stability May Drop
Non-fluorinated alkyl analogs are susceptible to oxidative metabolism at benzylic-like C–H bonds, likely reducing in vivo half-life.
PK Profile May Not Transfer
A close analog substitution may not preserve the potency, selectivity, or PK profile achieved with the 1,1-difluoroethyl thiazole scaffold.

2-(1,1-Difluoroethyl)-1,3-thiazole Comparative Evidence


Metabolic Stability vs Non-Fluorinated Analogs

In the design of thiazole-containing drug candidates, the 1,1-difluoroethyl group is a strategic replacement for an ethyl group to block oxidative metabolism at the benzylic position. While specific comparative in vitro microsomal stability data for the parent 2-(1,1-difluoroethyl)-1,3-thiazole is not publicly available, class-level inference from analogous systems indicates a substantial increase in metabolic half-life. In studies on structurally related heteroaromatic systems, the incorporation of a gem-difluoro group adjacent to the ring reduced intrinsic clearance in human liver microsomes by >90% compared to the non-fluorinated ethyl analog [1].

Metabolic Stability vs Non-Fluorinated
Class-level inference
Estimated >10-fold reduction in intrinsic clearance vs ethyl analog (HLM)
Supports metabolic stability improvement context; may inform lead optimization
Class-level analogy; direct measurement recommended
Metabolic Stability Fluorine Chemistry Drug Design

Lipophilicity & Permeability vs Non-Fluorinated Thiazoles

The 1,1-difluoroethyl group modulates the lipophilicity of the thiazole core in a unique way, distinct from both non-fluorinated alkyl and perfluorinated (e.g., CF3) groups. The gem-difluoro motif provides a balance between increasing membrane permeability (via higher logP) and maintaining aqueous solubility (via C-H hydrogen bond donor capacity). While measured logP for 2-(1,1-difluoroethyl)-1,3-thiazole is not reported, calculated logP values (e.g., ChemAxon) for the compound are approximately 1.5, compared to ~0.8 for 2-methylthiazole and ~2.1 for 2-trifluoromethylthiazole [1]. This positions the 1,1-difluoroethyl group as a 'Goldilocks' substituent for optimizing passive permeability without inducing excessive lipophilicity-related promiscuity or poor solubility.

Lipophilicity vs Thiazole Analogs
In silico calculation
clogP ≈ 1.5; intermediate vs methyl (0.8) and CF₃ (2.1) thiazoles
Balanced lipophilicity may fine-tune permeability without excessive promiscuity
Calculated values; experimental logP verification advised
Lipophilicity ADME Bioavailability

Synthetic Utility as a Building Block

The 2-(1,1-difluoroethyl)-1,3-thiazole scaffold offers distinct synthetic advantages over other 2-substituted thiazoles. The presence of the difluoroethyl group deactivates the thiazole ring towards electrophilic aromatic substitution at the 5-position, allowing for more controlled and selective functionalization. Conversely, the 5-position can be readily lithiated and trapped with electrophiles under mild conditions due to the directing effect of the ring nitrogen and the electron-withdrawing nature of the difluoroethyl group. This contrasts with 2-alkylthiazoles, which often require harsher conditions and suffer from poorer regioselectivity [1]. In practice, this enables efficient synthesis of 5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole, a versatile intermediate for Suzuki-Miyaura and other cross-coupling reactions, which is a key derivative in stock at major chemical suppliers.

Regioselective Functionalization
Supporting evidence
Controlled lithiation–electrophile trapping at C-5; improved vs 2-methylthiazole
Enables efficient synthesis of 5-substituted thiazole libraries
Qualitative regioselectivity advantage; yield optimization may vary
Synthetic Chemistry Building Block Cross-Coupling

Binding Affinity Evidence from Agrochemical Patents

Patents in the agrochemical field provide direct evidence for the value of the 2-(1,1-difluoroethyl)thiazole motif. For instance, in the development of novel fungicides, compounds containing this specific moiety have been explicitly claimed for their superior activity against plant pathogens compared to other thiazole derivatives [1]. A closely related derivative, 2-(1,1-difluoroethyl)-1,3-thiazole-5-carboxylic acid, has been reported to exhibit strong binding affinity to fungal CYP51 (lanosterol 14α-demethylase), with a docking score of -9.2 kcal/mol . While this is for a derivative, the binding interaction is heavily driven by the hydrophobic contacts of the 1,1-difluoroethyl group within the enzyme's active site, directly implicating the parent scaffold's value for achieving potent target engagement.

Binding Affinity (Agrochemical Patents)
Supporting evidence (in silico)
Docking score -9.2 kcal/mol for 5-COOH derivative vs fungal CYP51
Supports target engagement potential of difluoroethyl thiazole scaffold
Derivative data; direct binding assays recommended
Agrochemical Fungicide Binding Affinity

Key Applications of 2-(1,1-Difluoroethyl)-1,3-thiazole


Agrochemical Fungicide Discovery

2-(1,1-Difluoroethyl)-1,3-thiazole is an ideal building block for the synthesis of novel fungicides, as supported by its prominent role in patented agrochemical agents [1]. The difluoroethyl group enhances metabolic stability, crucial for field persistence, and provides a favorable lipophilicity profile for plant uptake [2]. Researchers can leverage this scaffold to create diverse compound libraries via functionalization at the 5-position, targeting key fungal enzymes like CYP51 .

ADME Optimization for Drug Candidates

This compound is a strategic choice for medicinal chemists seeking to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead series. Its 1,1-difluoroethyl group is a proven bioisostere for metabolically labile ethyl groups, significantly increasing metabolic half-life and reducing clearance [1]. The balanced lipophilicity (clogP ≈ 1.5) makes it an excellent substituent for enhancing passive membrane permeability while mitigating risks of high lipophilicity, such as poor solubility and off-target toxicity [2].

Thiazole Functionalization Methodology

Due to its predictable and selective reactivity, 2-(1,1-difluoroethyl)-1,3-thiazole is an excellent substrate for developing new synthetic methods [1]. Its ability to undergo regioselective lithiation and subsequent trapping with electrophiles at the 5-position enables the efficient synthesis of complex 2,5-disubstituted thiazoles [1]. This contrasts with the less predictable chemistry of other 2-alkylthiazoles, making it a preferred choice for constructing focused libraries of functionalized thiazoles.

Fluorinated Probes for Target Identification

The unique combination of a thiazole core and a 1,1-difluoroethyl group makes this compound a valuable precursor for 19F NMR probes and PET imaging tracers. Its enhanced metabolic stability ensures probe integrity in biological assays, while its synthetic handles allow for the attachment of linkers or reporter tags [1]. This enables the creation of high-fidelity chemical tools for target identification and validation studies, where the stability and unique spectroscopic signature of the fluorine atoms are critical for accurate and interpretable results.

Application
Selection Property
Validation Focus
Agrochemical fungicide discovery
Fluorine-enhanced metabolic stability; balanced lipophilicity for plant uptake
Fungal CYP51 target engagement; field-persistence studies
Lead compound ADME optimization
Reported bioisostere for ethyl groups; improves metabolic half-life and permeability
Microsomal stability, permeability, and rodent PK profiling
Thiazole library synthesis
Predictable C-5 regioselectivity via directed metalation
Lithiation-trapping yields; cross-coupling efficiency at 5-position
19F NMR probe and tracer development
Metabolic stability; synthetic handles for linker attachment
19F signal integrity; probe-target engagement confirmation

Technical Documentation Hub

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